molecular formula C10H8F3NOS B2865548 N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide CAS No. 2411246-27-8

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide

Cat. No.: B2865548
CAS No.: 2411246-27-8
M. Wt: 247.24
InChI Key: QDBOCWKAGGRTNE-UHFFFAOYSA-N
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Description

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]

Properties

IUPAC Name

N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NOS/c1-2-3-8(15)14-6-7-4-5-16-9(7)10(11,12)13/h4-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOCWKAGGRTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(SC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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